molecular formula C22H41NO2 B14731947 N, Isobornyl ester CAS No. 5332-72-9

N, Isobornyl ester

Cat. No.: B14731947
CAS No.: 5332-72-9
M. Wt: 351.6 g/mol
InChI Key: SOZHRVNSGBVVPJ-XQBPLPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N, Isobornyl ester belongs to a class of specialty chemicals known as long-chain fatty acid isobornyl esters, which are gaining significant attention in advanced materials research as sustainable alternatives to traditional compounds . These esters are synthesized from renewable resources like camphene and fatty acids (e.g., lauric, myristic, palmitic, or stearic acid), positioning them as promising "green" reagents for developing next-generation polymer systems . Their primary research value lies in their application as biobased plasticizers and polymer modifiers. Studies have demonstrated that medium- and long-chain fatty acid isobornyl esters exhibit low volatility and reduced migration tendencies when incorporated into plastics, thereby enhancing material plasticity while maintaining superior mechanical properties compared to conventional phthalate-based plasticizers . The mechanism of action involves the integration of the bulky, rigid isobornyl group into polymer chains, which increases the glass transition temperature (Tg) and imparts hardness, while the long aliphatic chain from the fatty acid contributes flexibility and impact resistance . This unique structure results in polymers with an excellent balance of hardness and resiliency. Furthermore, research-grade this compound is characterized by its low toxicity, making it a compelling subject for developing safer chemical products and processes . It is also investigated for its utility as a reactive diluent in radiation-curable formulations and as a key intermediate in organic synthesis. Researchers utilize this compound to innovate in fields such as high-performance acrylic resins, eco-friendly adhesives, specialty coatings, and non-toxic plastic formulations. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any consumer applications.

Properties

CAS No.

5332-72-9

Molecular Formula

C22H41NO2

Molecular Weight

351.6 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-(dipentylamino)acetate

InChI

InChI=1S/C22H41NO2/c1-6-8-10-14-23(15-11-9-7-2)17-20(24)25-19-16-18-12-13-22(19,5)21(18,3)4/h18-19H,6-17H2,1-5H3/t18-,19+,22-/m1/s1

InChI Key

SOZHRVNSGBVVPJ-XQBPLPMBSA-N

Isomeric SMILES

CCCCCN(CCCCC)CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCCCN(CCCCC)CC(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Isobornyl Esters

Direct Esterification Pathways

Direct esterification stands as the most straightforward and widely employed method for producing isobornyl esters. This approach can be broadly categorized into two main strategies: the esterification of isoborneol (B83184) and the more common isomeric esterification of camphene (B42988). Both methods typically rely on acid catalysis to achieve viable reaction rates and yields.

Esterification of Isoborneol with Carboxylic Acids or Anhydrides

The synthesis of isobornyl esters can be accomplished by the direct reaction of isoborneol with a carboxylic acid or an acid anhydride. This reaction is a classic example of Fischer-Speier esterification, a well-established method in organic synthesis.

The acid-catalyzed esterification of isoborneol with a carboxylic acid is an equilibrium-controlled process. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (isoborneol) then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final isobornyl ester and regenerate the acid catalyst.

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The use of an acid anhydride, such as acetic anhydride for the synthesis of isobornyl acetate (B1210297), provides a more reactive acylating agent and can often lead to higher yields as the reaction is not reversible in the same way as with a carboxylic acid.

The efficiency of the direct esterification of isoborneol is contingent on several key reaction parameters. To drive the equilibrium towards the product side and maximize the yield of the isobornyl ester, a large excess of the alcohol or the removal of water as it is formed can be employed. The choice of catalyst and its concentration, reaction temperature, and reaction time are all critical factors that need to be optimized. While this pathway is chemically feasible, detailed research focusing specifically on the optimization and kinetics of isoborneol esterification is less prevalent in the scientific literature compared to the synthesis from camphene.

Esterification of Camphene with Carboxylic Acids

The more industrially significant and extensively studied route to isobornyl esters is the acid-catalyzed reaction of camphene with carboxylic acids. This process is often referred to as an isomeric esterification because it involves a skeletal rearrangement of the camphene molecule.

The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst. This leads to the formation of a camphene carbocation, which is unstable and rapidly undergoes a Wagner-Meerwein rearrangement. This rearrangement involves a 1,2-shift of a carbon-carbon bond, which relieves ring strain and results in the formation of a more stable tertiary isobornyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid, followed by deprotonation to yield the isobornyl ester. This rearrangement is the key step that leads to the formation of the desired isobornyl structure from the camphene starting material.

A variety of catalysts have been investigated for this reaction, including traditional mineral acids like sulfuric acid, as well as solid acid catalysts and Lewis acids to improve selectivity and ease of catalyst separation. For example, studies have explored the use of α-hydroxyl carboxylic acid (HCA) composite catalysts, such as tartaric acid–boric acid and mandelic acid–boric acid, which have shown significant synergistic catalytic effects. mdpi.comnih.gov Anhydrous ferric chloride (FeCl₃) has also been identified as an effective Lewis acid catalyst for this transformation. mdpi.com

The following table summarizes the optimized reaction conditions for the synthesis of isobornyl acetate from camphene using different catalytic systems.

Catalyst SystemReactant Ratio (Camphene:Acetic Acid)Catalyst LoadingTemperature (°C)Time (h)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)Isobornyl Acetate Yield (%)
Tartaric Acid–Boric Acid1:2.5 (mass ratio)0.5:0.4 (mass ratio to camphene)701892.995.388.5
Mandelic Acid–Boric Acid1:2.5 (mass ratio)1:0.4 (mass ratio to camphene)701891.295.186.7
Ferric Chloride (FeCl₃)1:3 (molar ratio)10% (mass ratio to camphene)252~9994>88

This table presents data compiled from studies on the synthesis of isobornyl acetate from camphene under various catalytic conditions. mdpi.com

Kinetic studies of the esterification of camphene provide valuable insights into the reaction rates and the influence of different parameters, which are crucial for reactor design and process optimization. The reaction to form isobornyl laurate from camphene and lauric acid using titanium sulfate (B86663) as a catalyst has been shown to follow apparent first-order kinetics in the initial phase of the reaction. mdpi.com

A kinetic model for the synthesis of isobornyl acetate from camphene and acetic acid in a continuous fixed-bed reactor has also been developed. researchgate.net The following table summarizes key kinetic parameters from a study on the synthesis of isobornyl laurate. mdpi.com

ParameterValue
Reaction OrderApparent first-order (for the first 9 hours)
Activation Energy (Ea)31.01 kJ/mol

This table highlights the kinetic parameters for the synthesis of isobornyl laurate from camphene. mdpi.com

Kinetic Studies of Camphene Esterification to Isobornyl Acetate
Pseudo-Homogeneous Model Application

In the kinetic analysis of isobornyl ester synthesis, particularly when employing heterogeneous catalysts like ion-exchange resins, a pseudo-homogeneous (PH) model is often applied to simplify the reaction system. researchgate.net This model is particularly useful when mass transfer limitations, as well as internal and external diffusion effects, are considered negligible. mdpi.com By treating the multiphase system (liquid reactants, solid catalyst) as a single, uniform phase, the model allows for the correlation of experimental data to determine key kinetic parameters. researchgate.net

The application of the pseudo-homogeneous model has been successfully used to describe the kinetics of various esterification reactions catalyzed by ion-exchange resins. ije.irresearchgate.net For instance, in the synthesis of C12-C18 fatty acid isobornyl esters from camphene, a pseudo-homogeneous kinetic model was established to study the main chemical kinetics, focusing on the formation of the primary product, isobornyl laurate, while acknowledging that side reactions can occur over extended periods. mdpi.com This approach simplifies the design and simulation of reactor systems by providing a ready-to-use kinetic tool. mdpi.com The model's validity is confirmed when the calculated results show excellent agreement with experimental data over a range of conditions. researchgate.net

Determination of Reaction Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the feasibility, spontaneity, and equilibrium position of the camphene esterification reaction. The Gibbs free energy change indicates the spontaneity of a reaction, and it is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. youtube.com

For Fischer esterification reactions in general, the process is known to be nearly thermoneutral, with a small heat of reaction (enthalpy). mdpi.comucr.ac.cr An average enthalpy value (ΔH°) for the esterification of various acids and alcohols is approximately -3 ± 2 kJ/mol. ucr.ac.cr This small heat of reaction implies that the equilibrium constant of the esterification is only weakly dependent on temperature. researchgate.netmdpi.com While specific, detailed thermodynamic data for the synthesis of various isobornyl esters are not extensively documented in the literature, the general principles of esterification thermodynamics apply. Positive enthalpy changes would suggest that the transfer of reactants to products is favored, while entropy changes reflect the change in disorder of the system. researchgate.net

Apparent First-Order Reaction Kinetics and Activation Energy

The synthesis of isobornyl esters from camphene often exhibits apparent first-order reaction kinetics, particularly in the initial phase of the reaction. For example, the synthesis of isobornyl laurate from camphene and lauric acid using a titanium sulfate catalyst was found to be an apparent first-order reaction within the first nine hours. mdpi.comresearchgate.netnih.gov

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, is a critical parameter derived from kinetic studies. A lower activation energy indicates a faster reaction rate. The activation energy for the synthesis of isobornyl esters varies depending on the specific reactants and catalysts used. In one study, the activation energy for the synthesis of isobornyl laurate was calculated to be 31.01 kJ/mol. mdpi.comresearchgate.netnih.gov Another study on the esterification of camphene with acetic acid determined the apparent activation energy to be 47.225 kJ/mol. For comparison, the esterification of palm fatty acids with isopropanol has a higher estimated activation energy of 64 kJ/mol, which is attributed to the greater steric hindrance of the secondary alcohol. ucr.ac.cr

Kinetic Parameters for Isobornyl Ester Synthesis
ProductReactantsCatalystApparent Reaction OrderActivation Energy (Ea)
Isobornyl LaurateCamphene + Lauric AcidTitanium SulfateFirst-Order (in first 9h)31.01 kJ/mol mdpi.comresearchgate.netnih.gov
Isobornyl AcetateCamphene + Acetic AcidSelf-prepared strip catalyst0.15 (Camphene), 0.50 (Acetic Acid)47.225 kJ/mol
Isobornyl Acrylate (B77674)Camphene + Acrylic AcidSolid AcidFirst-Order60.089 kJ/mol researchgate.net
Catalytic Systems in Camphene Esterification
Inorganic Acid Catalysis (e.g., Sulfuric Acid)

Strong inorganic acids, particularly sulfuric acid (H₂SO₄), have been traditionally used to catalyze the esterification of camphene. mdpi.comredalyc.org The mechanism involves the protonation of the carbonyl oxygen on the carboxylic acid by the catalyst, which activates it for nucleophilic attack by the alcohol (or in this case, the carbocation formed from camphene). redalyc.org

However, the use of sulfuric acid in industrial production has been largely eliminated due to significant drawbacks. mdpi.comresearchgate.net These include:

Equipment Corrosion: Sulfuric acid is highly corrosive, requiring specialized and expensive reactors and equipment. mdpi.comresearchgate.net

Environmental Pollution: The process generates acidic wastewater, creating significant environmental disposal challenges. mdpi.comresearchgate.net

Process Complexity: The separation of the homogeneous catalyst from the product mixture is difficult and adds complexity to the process operation. mdpi.com

Product Quality: The use of sulfuric acid can lead to darker colored products. mdpi.com

Molecular Sieve Catalysis

Zeolite molecular sieves are another class of heterogeneous solid acid catalysts employed in the esterification of camphene. mdpi.com Molecular sieves are crystalline aluminosilicates with a well-defined pore structure, which can provide shape selectivity and a high concentration of acid sites for catalysis.

As green catalysts, molecular sieves offer benefits similar to ion-exchange resins, including being non-corrosive, easy to handle and separate, economical, and environmentally friendly. ijsr.netbergersci.com Their application in esterification is part of a broader trend in the chemical industry to replace corrosive mineral acids with solid acids. ijsr.net The use of molecular sieves and other solid acids like sulfated zirconia and heteropolyacids in reactions such as esterification, alkylation, and acylation is a key area of green chemistry research. ijsr.net Their strong thermal stability and adaptability make them robust catalysts for various chemical processes. bergersci.com

Comparison of Catalytic Systems for Camphene Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Inorganic AcidSulfuric Acid (H₂SO₄) redalyc.orgHigh catalytic activityCorrosive, environmental pollution, difficult to separate, product discoloration mdpi.commdpi.comresearchgate.net
Ion-Exchange ResinAmberlyst-15, NKC-9, CT800+ researchgate.netgoogle.comEasy separation, reusable, non-corrosive, environmentally friendly, long service life mdpi.comgoogle.comPotential for deactivation over time mdpi.com
Molecular SieveZeolites mdpi.comNon-corrosive, easy to separate, good thermal stability, shape selectivity, eco-friendly ijsr.netbergersci.comCan be more expensive than conventional catalysts
α-Hydroxyl Carboxylic Acid Composite Catalysis

The synthesis of isobornyl esters, particularly isobornyl acetate, from camphene can be effectively catalyzed by a composite system composed of an α-hydroxyl carboxylic acid (HCA) and boric acid. Research has demonstrated a significant synergistic catalytic effect between these two components. nih.govresearchgate.net Among various HCAs, tartaric acid and mandelic acid have been shown to be particularly effective.

Under optimized conditions using a tartaric acid-boric acid composite catalyst, a high conversion of camphene (92.9%) can be achieved, with a gas chromatography (GC) content of isobornyl acetate reaching 88.5% and a selectivity of 95.3%. nih.govresearchgate.net Similarly, a mandelic acid-boric acid catalyst can also yield high camphene conversion (91.2%), isobornyl acetate content (86.7%), and selectivity (95.1%). nih.gov The optimal reaction temperature for the synthesis of isobornyl acetate using the tartaric acid-boric acid composite catalyst has been identified as 70 °C. nih.gov

Table 1: Performance of α-Hydroxyl Carboxylic Acid Composite Catalysts in Isobornyl Acetate Synthesis

Catalyst System Camphene Conversion (%) Isobornyl Acetate GC Content (%) Isobornyl Acetate Selectivity (%) Optimal Temperature (°C)
Tartaric Acid-Boric Acid 92.9 nih.govresearchgate.net 88.5 nih.govresearchgate.net 95.3 nih.govresearchgate.net 70 nih.gov
Phosphotungstic Acid Catalysis

Phosphotungstic acid has been identified as a highly effective catalyst for the reactions of camphene with acetic acid or water. Its catalytic activity surpasses that of conventional acid catalysts such as sulfuric acid (H₂SO₄) and Amberlyst-15. nih.gov This heteropoly acid is noted for its thermal stability and reusability, making it an attractive option for industrial applications. nih.gov While specific detailed reaction conditions and yields for isobornyl ester synthesis using phosphotungstic acid are not extensively documented in the provided search results, its superior activity suggests its potential for efficient catalysis in these transformations.

Titanium Sulfate Catalysis for Long-Chain Isobornyl Esters

Titanium sulfate serves as an effective catalyst for the synthesis of long-chain isobornyl esters from camphene and corresponding fatty acids. The synthesis of isobornyl laurate has been investigated in detail, establishing optimal reaction conditions. google.comresearchgate.net

The highest yield of isobornyl laurate is achieved with a molar ratio of lauric acid to camphene of 2.5:1, a mass ratio of titanium sulfate to camphene of 0.25:1, a reaction temperature of 80 °C, and a reaction time of 25 hours. google.comresearchgate.net Under these conditions, the gas chromatography (GC) content of isobornyl laurate in the product is 74.49%, which can be increased to 95.02% after purification. google.comresearchgate.net The reaction kinetics for the formation of isobornyl laurate follow an apparent first-order reaction within the initial 9 hours, with an activation energy of 31.01 kJ/mol. google.comresearchgate.net The synthesis of other long-chain isobornyl esters, such as those from myristic acid, palmitic acid, and stearic acid, requires longer reaction times as the molecular weight of the fatty acid increases. google.comresearchgate.net

To accelerate the reaction rate for the synthesis of long-chain fatty acid isobornyl esters, a composite catalyst system can be employed. A ternary complex of titanium sulfate, tartaric acid, and boric acid has been shown to be effective. For instance, using this composite catalyst for the synthesis of isobornyl stearate, with a mass ratio of titanium sulfate to tartaric acid to boric acid of 1:1:0.5, a molar ratio of stearic acid to camphene of 1.5, and a total catalyst amount of 25% of the mass of camphene, a yield of 67.8% for isobornyl stearate was achieved at 80 °C after 24 hours. google.com The total yield of all ester products in this instance was 72.1%. google.com

Table 2: Optimal Conditions for Titanium Sulfate Catalyzed Synthesis of Isobornyl Laurate

Parameter Optimal Value
Molar Ratio (Lauric Acid:Camphene) 2.5:1 google.comresearchgate.net
Mass Ratio (Titanium Sulfate:Camphene) 0.25:1 google.comresearchgate.net
Reaction Temperature 80 °C google.comresearchgate.net
Reaction Time 25 hours google.comresearchgate.net
Isobornyl Laurate GC Content (unpurified) 74.49% google.comresearchgate.net
Process Intensification Strategies for Isobornyl Ester Synthesis

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. For the synthesis of isobornyl esters, particularly isobornyl acetate, the shift from conventional batch processes to continuous operations represents a key intensification strategy.

Continuous synthesis of isobornyl acetate has been successfully demonstrated using a fixed bed reactor. researchgate.net This approach allows for a more controlled and consistent production process. Another advancement in continuous flow technology is the use of an oscillatory flow reactor, which offers enhanced mixing, heat, and mass transfer performance. nih.gov The synthesis of isobornyl acetate from camphene and acetic acid has also been carried out in a fixed-bed tubular reactor or a reaction kettle using a synthesized molecular sieve as a catalyst. google.com

Membrane-integrated reactors, such as those employing pervaporation, offer another avenue for process intensification in esterification reactions. nih.gov By selectively removing water, a byproduct of the reaction, the chemical equilibrium can be shifted towards the products, thereby increasing the conversion and yield of the desired ester. nih.gov While specific applications of membrane reactors for isobornyl ester synthesis are not detailed in the provided results, this technology holds significant potential for improving the efficiency of these processes.

Transesterification Routes for Isobornyl Esters

Transesterification from Isobornyl Acetate to Isoborneol

Isoborneol, a key intermediate for various isobornyl esters, can be efficiently produced from isobornyl acetate through saponification, which is a type of hydrolysis or transesterification reaction. Industrial processes have been developed for the continuous saponification of isobornyl acetate to yield isoborneol. nih.govgoogle.com

In these continuous processes, sodium hydroxide is typically used as the saponifying agent. nih.gov The reaction can be carried out in an oscillatory flow reactor, a static mixer, or an ultrasonic mixer to ensure efficient mixing. nih.govgoogle.com The addition of a polar solvent facilitates the reaction. nih.gov This method allows for high conversion rates of isobornyl acetate, exceeding 99%, and product yields of over 95%. nih.gov The continuous nature of the process also offers advantages in terms of reduced reaction times, lower energy consumption, and milder reaction conditions compared to batch processes. nih.gov Different examples of continuous saponification have reported isoborneol purities of 95.8% and 96.15%, with corresponding isobornyl acetate conversion rates of 99.3% and 99.5%, and isoborneol yields of 95.4% and 96.1%, respectively. nih.govmdpi.com

Acrylation and Methacrylation via Acryloyl/Methacryloyl Chloride

A direct and irreversible route to synthesizing isobornyl acrylate and methacrylate (B99206) involves the esterification of isoborneol with acryloyl chloride or methacryloyl chloride. These acyl halides are highly reactive, facilitating a more definitive reaction compared to esterification with carboxylic acids.

The reaction between a monoterpene alcohol, such as isoborneol, and an acyl halide like methacryloyl chloride is a direct method for producing the corresponding ester. This reaction is typically conducted in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which could otherwise lead to unwanted side reactions.

A specific laboratory-scale synthesis of isobornyl/bornyl methacrylate involves the following procedure:

Isoborneol is dissolved in a solvent such as dichloromethane.

A base, triethylamine, is added to the solution, which is then cooled in an ice bath.

Methacryloyl chloride is added dropwise to the stirred mixture.

After the addition is complete, the reaction is allowed to proceed at room temperature for an extended period, typically 24 hours.

The resulting product is purified through washing with water and drying over an anhydrous salt like MgSO₄, followed by silica gel column chromatography mdpi.com.

This method highlights the standard conditions for acyl halide-based esterification of terpene alcohols, emphasizing the need for a base to act as an acid scavenger and controlled temperature conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, solvent-free conditions, and often higher yields nih.gov. These benefits are attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In the context of terpene ester synthesis, microwave-assisted methods have proven highly effective. For the synthesis of borneol esters, a related monoterpene, a microwave-assisted methodology was developed that was carried out without solvents, featured short reaction times, and provided yields that were equal to or higher than conventional heating methods nih.gov. While this specific study used a DIC/DMAP catalyst system, the principle of accelerated esterification under microwave irradiation is broadly applicable nih.gov. General studies on microwave-assisted ester formation have demonstrated that reactions can be completed in as little as one to five minutes organic-chemistry.org. The application of microwave technology represents a significant step towards more efficient and sustainable chemical processes nih.govyoutube.com.

Green Chemistry Approaches in Isobornyl Ester Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of isobornyl esters. This involves the use of less hazardous materials, avoidance of corrosive catalysts like sulfuric acid, and the development of processes that minimize waste and energy consumption mdpi.com.

Eliminating organic solvents is a key goal in green chemistry, as it reduces pollution and simplifies experimental procedures. Solvent-free reactions can be achieved by using the reactants alone or by incorporating them into solid matrices.

Research has demonstrated the viability of solvent-free conditions for reactions related to isobornyl ester synthesis. For instance, the hydration of camphene to produce isoborneol, a key precursor, has been successfully catalyzed by a mandelic acid–boric acid composite catalyst under solvent-free conditions, achieving an isoborneol selectivity of 55.9% nih.govnih.gov. Additionally, the microwave-assisted synthesis of borneol esters has been effectively performed without the use of any solvents, further underscoring the potential of this green approach nih.gov.

A major focus of green synthesis is replacing traditional homogeneous acid catalysts, such as sulfuric acid, which are corrosive and difficult to handle, with solid, reusable, and environmentally benign alternatives.

Significant progress has been made in developing such catalysts for isobornyl ester synthesis:

α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysts : Systems combining an HCA (e.g., tartaric acid or mandelic acid) with boric acid have shown significant synergistic catalysis for producing isobornyl acetate from camphene nih.govnih.gov. Under optimal conditions with a tartaric acid-boric acid catalyst, a camphene conversion of 92.9% and an isobornyl acetate selectivity of 95.3% were achieved nih.gov.

Heteropoly Acids (HPAs) : Silica-supported heteropoly acids, such as H₃PW₁₂O₄₀, have been employed as efficient and eco-friendly solid acid catalysts for the liquid-phase esterification of camphene. These catalysts demonstrate high stability and allow for high yields of isobornyl esters with virtually 100% selectivity scispace.com.

Molecular Sieves : Various types of molecular sieves, including HZSM-5, SAPO-34, and Hβ zeolite, have been used as catalysts for the esterification of camphene with acetic acid. These materials offer high activity, high selectivity for isobornyl acetate, and are environmentally friendly, making them suitable for large-scale industrial production google.comgoogle.com.

Other Solid Acids : Lewis acids like anhydrous FeCl₃ and other solid catalysts such as titanium sulfate and zirconium-based solid superacids have also been investigated as effective and greener alternatives for synthesizing isobornyl esters google.comresearchgate.netmdpi.com.

These advanced catalyst systems represent a move towards cleaner and more sustainable manufacturing processes for isobornyl esters.

Data Tables

Table 1: Performance of Environmentally Benign Catalysts in Isobornyl Acetate Synthesis

Catalyst SystemReactantsCamphene Conversion (%)Isobornyl Acetate Selectivity (%)Source
Tartaric Acid–Boric AcidCamphene, Acetic Acid92.995.3 nih.gov
Mandelic Acid–Boric AcidCamphene, Acetic Acid91.295.1 nih.gov
Anhydrous FeCl₃Camphene, Acetic Acid~9994.0 researchgate.net
Silica-Supported H₃PW₁₂O₄₀Camphene, Acetic Acid83.0~100 scispace.com
SAPO-34 Molecular SieveCamphene, Acetic Acid72.395.4

Table 2: Comparison of Synthesis Methods for Terpene Esters

MethodKey FeaturesCatalyst/ReagentsConditionsAdvantagesSource
Transesterification Equilibrium-driven reactionCaO/LiOH or Ca(OH)₂/LiClCatalyticHigh purity product google.com
Acyl Halide Esterification Irreversible reactionMethacryloyl Chloride, TriethylamineRoom TemperatureHigh conversion mdpi.com
Microwave-Assisted Synthesis Rapid heatingDIC/DMAPSolvent-free, short reaction timesHigh efficiency, reduced time nih.gov
Green Catalysis (HCA) Environmentally benignTartaric Acid–Boric Acid70 °CAvoids corrosive acids nih.gov
Green Catalysis (HPA) Reusable solid acidSilica-Supported H₃PW₁₂O₄₀40 °CHigh selectivity, catalyst reusable scispace.com

Utilization of Renewable Starting Materials

The synthesis of isobornyl esters is increasingly leveraging renewable starting materials, aligning with the principles of green chemistry. A primary renewable feedstock for this process is camphene, a bicyclic monoterpene. Camphene is readily produced by the isomerization of α-pinene, which is a major constituent of turpentine, a waste by-product from the industrial processing of wood. d-nb.info This positions turpentine oils as a viable substitute for fossil-derived chemicals in the synthesis of valuable compounds like isobornyl esters. d-nb.info

The general approach involves the acid-catalyzed esterification of camphene with various carboxylic acids. nih.govresearchgate.net These carboxylic acids, particularly short-chain ones like acetic acid and longer-chain fatty acids, can also be sourced from renewable biomass, further enhancing the green credentials of the synthesis. mdpi.comnih.gov

Research has focused on developing efficient and environmentally friendly catalysts for the liquid-phase esterification of camphene. researchgate.net One significant area of investigation involves the use of heterogeneous solid acid catalysts, which offer advantages in terms of catalyst recovery and reuse. For example, silica-supported H₃PW₁₂O₄₀ (PW), a strong heteropoly acid, has been shown to be an active and selective catalyst for the reaction of camphene with C₂, C₄, and C₆ short-chain fatty acids. researchgate.net This reaction yields isobornyl carboxylates with nearly 100% selectivity under mild conditions. researchgate.netscispace.com The use of a non-polar hydrocarbon solvent in this system helps to prevent the leaching of the catalyst, allowing for its reuse without significant loss of activity. researchgate.net

Another green catalytic approach involves the use of α-hydroxyl carboxylic acid (HCA) composite catalysts. nih.gov Studies have demonstrated a significant synergistic catalytic effect between HCAs, such as tartaric acid or mandelic acid, and boric acid. nih.govresearchgate.net These non-toxic and renewable catalysts can effectively promote the synthesis of isobornyl acetate from camphene and acetic acid. nih.govnih.gov

The synthesis of long-chain fatty acid isobornyl esters from renewable resources has also been explored. mdpi.comnih.gov Using camphene and C₁₂-C₁₈ fatty acids with titanium sulfate as a catalyst, isobornyl esters like isobornyl laurate have been successfully synthesized. mdpi.comnih.gov These longer-chain esters are noted for their low volatility and have potential applications as environmentally friendly plasticizers and surfactants. mdpi.com

Detailed research findings have optimized reaction conditions to maximize yield and selectivity. For instance, in the synthesis of isobornyl acetate using a tartaric acid-boric acid catalyst, a camphene conversion of 92.9% and an isobornyl acetate selectivity of 95.3% were achieved. nih.gov Similarly, for the synthesis of isobornyl laurate, optimal conditions using titanium sulfate as a catalyst resulted in a product content of 74.49%. mdpi.comnih.gov

The following tables summarize the findings from various studies on the synthesis of isobornyl esters from camphene.

Table 1: Synthesis of Isobornyl Acetate Using Renewable Catalysts

Catalyst SystemReactantsTemp. (°C)Time (h)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)Isobornyl Acetate GC Content (%)Reference
Tartaric acid-boric acidCamphene, Acetic acid701692.995.388.5 nih.gov
Mandelic acid-boric acidCamphene, Acetic acid701891.295.186.7 mdpi.com
FeCl₃Camphene, Glacial acetic acid252~9994>88 (yield) researchgate.net

Table 2: Synthesis of Long-Chain Fatty Acid Isobornyl Esters

ProductCatalystReactant Ratio (Acid:Camphene)Temp. (°C)Time (h)Product GC Content (%)Reference
Isobornyl LaurateTitanium sulfate2.5:1 (molar)802574.49 mdpi.comnih.gov
Isobornyl MyristateTitanium sulfatesimilar to lauric acid80>25Not specified mdpi.comnih.gov
Isobornyl PalmitateTitanium sulfatesimilar to lauric acid80>25Not specified mdpi.comnih.gov
Isobornyl StearateTitanium sulfate1.5:1 (molar)8050Not specified mdpi.com

Biocatalysis and Stereoselective Synthesis of Isobornyl Esters

Enantioselective Hydrolysis of Racemic Isobornyl Esters

The synthesis of camphor (B46023) from α-pinene often proceeds through a racemic isobornyl ester intermediate, which is then hydrolyzed and oxidized. d-nb.inforesearchgate.net The enantioselective hydrolysis of these racemic isobornyl esters presents a strategic approach to access optically pure isoborneol (B83184) and, subsequently, specific camphor isomers. d-nb.info This method circumvents non-selective chemical hydrolysis, allowing for the isolation of both enantiomers in high purity. researchgate.net

Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures. In the context of isobornyl esters, esterases are employed to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. This process yields an optically enriched alcohol and the unreacted ester, which can then be separated. mdpi.comnih.gov Screening of various commercial lipases and esterases has shown that specific esterases exhibit exceptionally high enantioselectivity for this transformation. d-nb.inforesearchgate.net

Esterase B (EstB) from Burkholderia gladioli has been identified as a highly effective biocatalyst for the kinetic resolution of racemic isobornyl esters. d-nb.inforesearchgate.net This water-soluble enzyme, which belongs to a novel class of esterases with a β-lactamase fold, shows a strong preference for short-chain fatty acid esters. nih.govnih.gov

Research has demonstrated that EstB displays remarkable activity and enantioselectivity in the hydrolysis of rac-isobornyl butyrate. The reaction yields (+)-isoborneol with very high optical purity (>98% enantiomeric excess, ee). d-nb.info The enzyme's specificity allows for the efficient separation of the racemic mixture, making it a valuable tool for producing enantiopure (+)-isoborneol. researchgate.net

SubstrateProductEnantiomeric Excess (ee) of ProductReference
rac-Isobornyl butyrate(+)-Isoborneol>98% d-nb.info
rac-Isobornyl acetate (B1210297)(+)-Isoborneol89% d-nb.info

Esterase C (EstC) from Rhodococcus rhodochrous is another enzyme that has shown outstanding enantioselectivity in the hydrolysis of monoterpenyl esters. d-nb.inforesearchgate.net While EstB from B. gladioli is highly selective for isobornyl esters, EstC exhibits a pronounced selectivity for the diastereomeric bornyl esters. d-nb.info Specifically, EstC shows high enantioselectivity towards rac-bornyl butyrate, producing (-)-borneol in 97% ee. d-nb.info However, in the context of isobornyl esters, its selectivity is less pronounced compared to EstB. d-nb.info Esterases from Rhodococcus species are known for their broad substrate specificity, often preferring short-chain aliphatic esters. nih.govsemanticscholar.org

The structure of the acyl moiety of the isobornyl ester plays a crucial role in the enantioselectivity of the enzymatic hydrolysis. Studies have shown that for both EstB and EstC, the enantioselectivity is significantly higher with an increase in the chain length of the acyl group. d-nb.inforesearchgate.net

When comparing isobornyl acetate and isobornyl butyrate as substrates for EstB, the butyryl ester consistently yields a product with higher enantiomeric excess. The hydrolysis of rac-isobornyl butyrate produced (+)-isoborneol in >98% ee, whereas the hydrolysis of rac-isobornyl acetate resulted in an ee of 89%. d-nb.info This suggests that the longer acyl chain of the butyrate provides a better fit within the enzyme's active site, enhancing the stereochemical recognition and leading to a more selective transformation. This trend of improved selectivity with butyryl esters compared to acetates was observed for several esterases in the resolution of isoborneol and borneol esters. d-nb.info

EnzymeSubstrateEnantioselectivity (E value)Product eeReference
Esterase B (B. gladioli)rac-Isobornyl butyrate>100>98% d-nb.inforesearchgate.net
Esterase B (B. gladioli)rac-Isobornyl acetate-89% d-nb.info
Esterase C (R. rhodochrous)rac-Isobornyl butyrate>100- researchgate.net

The enzymatic kinetic resolution of racemic isobornyl esters is a key enabling step for the asymmetric synthesis of valuable chiral monoterpenoids. d-nb.inforesearchgate.net Optically pure (+)-isoborneol, obtained from the EstB-catalyzed hydrolysis of rac-isobornyl esters, is a direct precursor to (-)-camphor through a simple oxidation step. d-nb.inforesearchgate.net

This biocatalytic approach provides a facile and sustainable route to optically pure (1S)-camphor, which is otherwise difficult to obtain, unlike the readily available (1R)-camphor from natural sources. d-nb.inforesearchgate.net By integrating the kinetic resolution of isobornyl butyrate into the existing industrial process for producing camphor from α-pinene, this method allows for the synthesis of optically pure monoterpenols from a renewable side-product. researchgate.net This strategy highlights the potential of biocatalysis to add value to existing chemical production streams by enabling the synthesis of high-purity chiral isomers. nih.govresearchgate.net

Enzymatic Kinetic Resolution using Esterases

Chemo-Enzymatic Approaches for Acrylation of Biobased Precursors

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysis. nih.govresearchgate.net This strategy is particularly useful for producing functionalized bio-based monomers from renewable feedstocks. researchgate.netnih.gov

Following the enzymatic production of a chiral alcohol like isoborneol, subsequent chemical modification can introduce new functionalities. Acrylation, the addition of an acrylate (B77674) group, is a significant transformation that converts alcohols into acrylate esters, which are valuable monomers for polymer synthesis. researchgate.netumich.edu A chemo-enzymatic route could involve the initial enzymatic resolution of a racemic isobornyl ester to produce enantiopure isoborneol, followed by a chemical acrylation step.

For example, studies have shown the successful synthesis of 2-exo-acrylate esters from camphor-derived 2-exo-hydroxybornyl-10-sulfonamides by treating them with acryloyl chloride. researchgate.netumich.edu This demonstrates the chemical feasibility of converting the hydroxyl group of a bornane scaffold, similar to isoborneol, into an acrylate ester. Combining such a chemical step with a preceding enzymatic resolution would constitute a powerful chemo-enzymatic cascade for producing chiral, bio-based acrylate monomers from racemic isobornyl esters. d-nb.info This approach leverages the strengths of both catalytic domains to transform simple bio-based precursors into high-value, functionalized molecules. acs.org

Polymerization Chemistry and Materials Science Applications of Isobornyl Esters

Monomer Design and Polymerization Mechanisms

The unique structure of isobornyl esters, particularly isobornyl (meth)acrylates, allows for their polymerization through various mechanisms, leading to polymers with distinct characteristics.

Free-radical polymerization is a common method for polymerizing isobornyl (meth)acrylates. Isobornyl methacrylate (B99206) (IBOMA) facilitates free-radical polymerization, forming polymers with a high glass transition temperature (Tg). atamanchemicals.com The polymerization of methacrylic esters, in general, is less rapid than their corresponding acrylates. atamanchemicals.com The bulky and rigid bicyclic isobornyl groups can hinder molecular interactions between polymer chains. tandfonline.com

The kinetics of the free-radical polymerization of isobornyl methacrylate (IBoMA) have been studied using techniques like differential scanning calorimetry (DSC). acs.orgresearchgate.net The polymerization rate increases from the start of the reaction until it reaches a maximum, a phenomenon attributed to the continuous decrease in the termination rate, known as the gel effect. arxiv.org This effect is primarily caused by a sharp decrease in initiation efficiency. arxiv.org The addition of other polymers, such as polyisobutylenes (PIB), can influence the polymerization kinetics by altering the free volume of the system. acs.orgarxiv.org

A study on the copolymerization of isobornyl methacrylate (IBMA) and methyl methacrylate (MMA) via free-radical polymerization in an aqueous suspension utilized 1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoate (B1226103) as the initiator and n-octyl mercaptan as a chain transfer agent. chemicalbook.com Another investigation into the free-radical copolymerization of N-methyl acrylamide (B121943) (NMA) with isobornyl acrylate (B77674) (IBA) and isobornyl methacrylate (IBM) was conducted in N,N′-dimethyl formamide (B127407) (DMF) at 60 ± 1°C using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net

Table 1: Initiators and Conditions for Free-Radical Polymerization of Isobornyl (Meth)acrylates

Monomer(s) Initiator Solvent/Medium Temperature (°C) Reference
Isobornyl Methacrylate (IBoMA) Benzoyl Peroxide (BPO) - 80 researchgate.net
Isobornyl Methacrylate (IBMA), Methyl Methacrylate (MMA) 1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoate Aqueous Suspension - chemicalbook.com
Isobornyl Acrylate (IBA), N-methyl acrylamide (NMA) 2,2′-azobisisobutyronitrile (AIBN) N,N′-dimethyl formamide (DMF) 60 ± 1 researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. wikipedia.org This method has been successfully applied to the polymerization of isobornyl acrylate (iBoA). acs.orguclouvain.beresearchgate.net

A detailed kinetic modeling study of the ATRP of iBoA has been conducted, combining a comprehensive reaction scheme with considerations for diffusional limitations. acs.orguclouvain.beresearchgate.net The study found good agreement with experimental data for polymerization rate, average chain length, and polydispersity index under conditions ranging from 323 to 348 K. acs.orgresearchgate.net Key findings from this modeling include:

βC-scission reactions are insignificant under these conditions. acs.orgresearchgate.net

Backbiting reactions lead to a slight decrease in the polymerization rate and control at high conversions. acs.orgresearchgate.net

Termination is subject to diffusional limitations throughout the ATRP process. acs.orgresearchgate.net

Diffusional limitations on deactivation become significant at higher conversions. acs.orgresearchgate.net

ATRP of isobornyl acrylate can be used to prepare block copolymers, for instance with n-butyl acrylate. atamanchemicals.com Acrylate-based block copolymers synthesized via ATRP, incorporating isobornyl acrylate hard blocks, have been evaluated for drug delivery applications. acs.org

Table 2: Conditions for ATRP of Isobornyl Acrylate

Temperature (K) Targeted Chain Lengths Initial Activator/Deactivator Concentrations (mol m⁻³) Reference

Isobornyl esters are frequently copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. foreverest.net The incorporation of the bulky isobornyl group can impart desirable characteristics such as improved thermal stability and optical properties. dergi-fytronix.com

For example, copolymers of isobornyl methacrylate (IBMA) and benzyl (B1604629) methacrylate (BzMA) have been synthesized via free radical polymerization. dergi-fytronix.comdergi-fytronix.com The thermal stability of these copolymers was found to increase with a higher content of BzMA units, while the glass transition temperature increased with a higher content of IBMA units. dergi-fytronix.comdergi-fytronix.com

Isobornyl acrylate (IBA) has been copolymerized with methyl methacrylate (MMA) and acrylonitrile (B1666552) (AN) through radical copolymerization. springerprofessional.de Additionally, waterborne polyurethane has been modified with isobornyl acrylate (IBOA) through emulsion polymerization to improve properties like water resistance and tensile strength. researchgate.net The copolymerization of bio-based isobornyl methacrylate (IBOMA) with 2-octyl acrylate (2-OA) has also been explored for producing latexes for coating applications. ehu.es

Furthermore, linear acrylic copolymers based on isobornyl acrylate (IBOA) and isobutyl acrylate (IsoBA) have been synthesized by radical photopolymerization. researchgate.net

Table 3: Examples of Isobornyl Ester Copolymers and Their Properties

Comonomer 1 Comonomer 2 Polymerization Method Key Property Influence Reference
Isobornyl Methacrylate (IBMA) Benzyl Methacrylate (BzMA) Free Radical Polymerization Increased IBMA content raises Tg; Increased BzMA content improves thermal stability. dergi-fytronix.comdergi-fytronix.com
Isobornyl Acrylate (IBA) Methyl Methacrylate (MMA) Radical Copolymerization - springerprofessional.de
Isobornyl Acrylate (IBA) Acrylonitrile (AN) Radical Copolymerization - springerprofessional.de
Isobornyl Acrylate (IBOA) Waterborne Polyurethane (WPU) Emulsion Polymerization Improved water resistance and tensile strength. researchgate.net
Isobornyl Methacrylate (IBOMA) 2-Octyl Acrylate (2-OA) Emulsion Polymerization Suitable for latex coatings. ehu.es

Photochemical crosslinking is a technique used to form network structures in polymers through light-induced reactions. This method is particularly relevant for applications requiring durable and chemically resistant materials. Photopolymerization, initiated by exposure to a high-intensity light source, is a well-established technology for manufacturing polymers. researchgate.net

In the context of isobornyl ester polymers, photochemically crosslinked networks have been prepared by introducing a crosslinking agent. For instance, photochemically crosslinked poly(IBOA-co-IsoBA) was created by incorporating small amounts of 1,6-hexanedioldiacrylate as a crosslinking agent during the radical photopolymerization of isobornyl acrylate (IBOA) and isobutyl acrylate (IsoBA). researchgate.net Similarly, chemically crosslinked polymer networks of poly(IBOA-co-2-EHA) were synthesized through free radical photopolymerization/crosslinking reactions of IBOA and 2-Ethylhexylacrylate (2-EHA) in the presence of 1,6-hexanedioldiacrylate (HDDA). researchgate.net Infrared spectroscopy confirmed high conversion rates of the acrylic double bonds in these reactions. researchgate.net

Isobornyl acrylate is also utilized as a photo-polymerizable monomer in the fabrication of micro-fluidic devices due to its favorable properties such as inertness, transparency, and resolution. atamanchemicals.com

Structure-Property Relationships in Isobornyl Ester Polymers

The distinct chemical structure of isobornyl esters, particularly the presence of the bulky bicyclic group, significantly influences the properties of their corresponding polymers.

The most prominent feature of isobornyl esters is the rigid and bulky bicyclic isobornyl group. tandfonline.com This structural element imparts significant steric hindrance, which in turn affects the polymer's macroscopic properties. rsc.org

The presence of the isobornyl group leads to polymers with high glass transition temperatures (Tg). dergi-fytronix.com For instance, poly(isobornyl methacrylate) (PIBMA) exhibits a Tg ranging from 170 to 206 °C, depending on the chain tacticity. acs.org The Tg of poly(isobornyl acrylate) is reported to be around 94 °C. sigmaaldrich.comresearchgate.net This high Tg is a direct consequence of the restricted chain mobility imposed by the bulky side group. researchgate.net

The bicyclic structure also contributes to the hardness and rigidity of the resulting polymers. atamanchemicals.comrsc.org The steric bulk of the isobornyl group can hinder intermolecular interactions between polymer chains, which can be advantageous in certain applications. tandfonline.com For example, in polyurethanes grafted with poly(isobornyl acrylate), the isobornyl groups were intended to impede molecular interactions between the polyurethane chains. tandfonline.com

Furthermore, the nonpolar nature of the bridged cyclic structure in isobornyl (meth)acrylates contributes to their compatibility with various resins and solvents. foreverest.net

Table 4: Glass Transition Temperatures (Tg) of Isobornyl Ester Homopolymers

Polymer Glass Transition Temperature (Tg) Reference
Poly(isobornyl methacrylate) (PIBMA) 110 - 200 °C dergi-fytronix.com
Poly(isobornyl methacrylate) (PIBMA) 170 - 206 °C acs.org
Poly(isobornyl acrylate) (PIBOA) 94 °C sigmaaldrich.comresearchgate.net

Impact of Monomer Composition on Thermomechanical Properties of Copolymers

The incorporation of isobornyl esters, such as isobornyl methacrylate (IBMA) or isobornyl acrylate (IBOA), into copolymer structures significantly influences their thermomechanical properties. The bulky and rigid bicyclic isobornyl group plays a crucial role in determining the final characteristics of the material. By carefully selecting comonomers and adjusting their ratios, it is possible to tailor the properties of the resulting copolymers for specific applications.

For instance, copolymerizing IBMA with monomers that have a lower glass transition temperature, like benzyl methacrylate (BzMA), can result in a more processable thermoplastic material. dergi-fytronix.com The high Tg of poly(isobornyl methacrylate) (PIBMA) can limit its processability, but forming copolymers makes them softer and easier to handle. dergi-fytronix.com This modulation of properties allows for the development of materials with a balance of thermal stability and processability, suitable for applications such as fiber optics and contact lenses. dergi-fytronix.com

Glass Transition Temperature (Tg) Modulation

A key feature of isobornyl ester copolymers is the ability to adjust the glass transition temperature (Tg) over a wide range by varying the monomer composition. researchgate.net The rigid, bulky isobornyl group restricts the mobility of polymer chains, leading to a high Tg for its homopolymers. eastomat.commdpi.com Poly(isobornyl methacrylate) (PIBMA) can have a Tg ranging from 110°C to over 200°C, depending on factors like molecular weight and tacticity. dergi-fytronix.commdpi.com

When isobornyl esters are copolymerized with other monomers, the Tg of the resulting copolymer typically falls between the Tgs of the respective homopolymers. dergi-fytronix.com This allows for precise control over the material's thermal properties.

Increasing Isobornyl Ester Content: As the proportion of the isobornyl ester monomer in the copolymer increases, the Tg of the material generally increases. dergi-fytronix.com This is demonstrated in copolymers of isobornyl methacrylate (IBMA) and benzyl methacrylate (BzMA), where a higher IBMA content leads to a higher Tg. dergi-fytronix.comdergi-fytronix.com

Comonomer Selection: The choice of comonomer is critical. Copolymerizing isobornyl acrylate (IBOA) with isobutyl acrylate (IsoBA) allows for the creation of copolymers with Tg values ranging from approximately -24°C (249 K) to 42°C (315 K). researchgate.net Similarly, statistical copolymerization of IBOMA with tridecyl methacrylate (C13MA) can yield copolymers with a tunable Tg between -52°C and 169°C. researchgate.net

This ability to modulate the Tg is essential for creating materials for diverse applications, from heat-resistant engineering thermoplastics to more flexible materials. mdpi.com

Table 1: Glass Transition Temperatures (Tg) of Isobornyl Ester Copolymers

Copolymer System Comonomer Tg Range (°C) Reference
Poly(isobornyl methacrylate-co-benzyl methacrylate) Benzyl Methacrylate (BzMA) 95.8 to 173.5 dergi-fytronix.com
Poly(isobornyl acrylate-co-isobutyl acrylate) Isobutyl Acrylate (IsoBA) -24 to 42 researchgate.net
Poly(isobornyl methacrylate-co-tridecyl methacrylate) Tridecyl Methacrylate (C13MA) -52 to 169 researchgate.net
Amorphous Character and Phase Behavior

Copolymers derived from isobornyl esters generally exhibit an amorphous structure. researchgate.net This lack of crystallinity is crucial for applications requiring high optical transparency. The bulky side group of the isobornyl ester hinders the regular packing of polymer chains, which is necessary for crystallization to occur.

Hydrophobicity and Moisture Resistance due to Isobornyl Group

The isobornyl group, being a bulky, cyclic hydrocarbon moiety, imparts significant hydrophobicity to polymers. dergi-fytronix.com This characteristic leads to low water absorption in materials containing isobornyl esters. dergi-fytronix.com This moisture resistance is a valuable property for applications where dimensional stability and performance in humid environments are critical.

The hydrophobic nature of the isobornyl group contributes to the water repellency of coatings formulated with these monomers. eastomat.com In hybrid polymer-inorganic membranes, varying the ratio of hydrophilic to hydrophobic monomers (such as acrylates) allows for the control of water uptake in the final material. lp.edu.ua Surfaces of hydrophobic polymers can be modified with additives, but the inherent hydrophobicity of the polymer backbone, such as one containing isobornyl groups, provides a fundamental resistance to water. nih.gov

UV and Weathering Stability of Isobornyl Ester-Based Materials

Polymers based on isobornyl esters are known for their excellent stability against ultraviolet (UV) radiation and weathering. eastomat.comsfdchem.com This durability makes them suitable for outdoor applications and in products exposed to sunlight. Isobornyl acrylate, for example, possesses excellent chemical stability and can resist degradation from UV radiation and oxidation. sfdchem.com

This inherent stability is a key advantage in formulations for coatings and adhesives, preventing yellowing upon UV exposure. eastomat.com While UV stabilizers are often added to polymers like polyesters to prevent photodegradation, building a polymer with inherently UV-stable monomers like isobornyl esters can be an effective strategy to ensure long-term performance and reduce the potential leaching of low molecular weight additives. strath.ac.uk

Low Shrinkage during Polymerization for Precision Applications

A significant advantage of using isobornyl esters, particularly isobornyl methacrylate (IBOMA), in polymerization is the resulting low volume shrinkage. eastomat.comscite.ai Polymerization shrinkage can induce stress in materials, leading to defects like microleakage or dimensional inaccuracies, which is a major concern in precision applications such as dental resins and optical adhesives. nih.govcompendiumlive.com

Studies on dental resin composites have shown that incorporating IBOMA can significantly reduce polymerization shrinkage. scite.airesearchgate.net When used to substitute or in combination with other diluent monomers like TEGDMA, IBOMA leads to lower gap formation at the material interface. scite.airesearchgate.net The use of isobornyl methacrylate nanogels has also been explored as a strategy to lower polymerization shrinkage and stress in resin matrices. nih.gov

Table 2: Polymerization Shrinkage of Resins

Resin System Key Monomer Polymerization Shrinkage Reference
Standard Dental Composites Various Methacrylates 0.9 vol% to 3.7 vol% compendiumlive.com
N'Durance® Composite Dimer Chemistry Blend ~1.2 vol% compendiumlive.com
Filtek® LS Low-Shrinkage Chemistry ~0.7 vol% to 0.9 vol% compendiumlive.com

Optical Properties of Isobornyl Ester Polymers (e.g., Refractive Index, Transparency)

Polymers derived from isobornyl esters are highly valued for their excellent optical properties, including high transparency and a high refractive index. dergi-fytronix.comeastomat.commdpi.com These characteristics make them ideal for a variety of optical applications, such as lenses, light-waveguide device films, and optical adhesives. dergi-fytronix.comeastomat.comresearchgate.net

The high optical clarity and gloss are attributed to the amorphous nature of these polymers. eastomat.com The bulky isobornyl group disrupts chain packing, preventing the formation of crystalline regions that would scatter light. scribd.com This results in materials with high light transmittance. eastomat.comscribd.com

Table 3: List of Compounds

Compound Name Abbreviation
Isobornyl Methacrylate IBMA / IBOMA
Isobornyl Acrylate IBOA
Benzyl Methacrylate BzMA
Isobutyl Acrylate IsoBA
Tridecyl Methacrylate C13MA
N-vinylpyrrolidone NVP
Glycidyl (B131873) Methacrylate GMA
Maleic Anhydride MAn
Polystyrene PS
Poly(ethylene oxide) PEO
Poly(methyl methacrylate) PMMA

Enhanced Hardness, Adhesion, and Abrasion Resistance in Coatings and Adhesives

Isobornyl esters, particularly isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA), are key monomers in the formulation of high-performance coatings and adhesives, primarily due to their unique molecular structure which imparts a desirable combination of properties. The bulky, bicyclic isobornyl group is a significant contributor to the hardness and thermal stability of the resulting polymers. eastomat.comkowachemical.com This rigid structure increases the glass transition temperature (Tg) of the polymer, leading to harder and more scratch-resistant surfaces. eastomat.comulprospector.com For instance, the homopolymer of IBOA has a high glass transition temperature of 94°C. google.com

The incorporation of isobornyl esters into polymer chains enhances adhesion to a variety of substrates, including challenging low-energy surfaces like polyolefins. ulprospector.comatamanchemicals.com The large polycyclic side chains are believed to amplify the influence of Van der Waals forces, which increases the intermolecular attraction between the coating and the substrate. ulprospector.com This improved adhesion can reduce or eliminate the need for primers, leading to more efficient coating processes. ulprospector.com

Furthermore, polymers containing isobornyl esters exhibit excellent abrasion resistance. foreverest.netjindunchem-med.com This property is crucial for coatings in high-wear applications. The combination of hardness, flexibility, and strong adhesion contributes to a durable finish that can withstand mechanical stress and wear over time. kowachemical.comsfdchem.com When used as a reactive diluent, IBOA can significantly improve the scratch resistance and weatherability of radiation-cured coatings without compromising their hardness and flexibility. royal-chem.com

The table below summarizes the key property enhancements provided by isobornyl esters in coatings and adhesives.

PropertyEnhancement MechanismResulting Benefit
Hardness The rigid, bicyclic structure of the isobornyl group increases the polymer's glass transition temperature (Tg). eastomat.comulprospector.comIncreased scratch and mar resistance. atamanchemicals.comchemicalbook.com
Adhesion The bulky side chains enhance Van der Waals forces between the polymer and the substrate. ulprospector.comImproved bonding to a wide range of materials, including plastics and metals. ulprospector.comatamanchemicals.comforeverest.net
Abrasion Resistance A combination of high hardness and good flexibility allows the coating to withstand mechanical wear. kowachemical.comsfdchem.comEnhanced durability and longevity of the coated surface. sfdchem.comroyal-chem.com

Advanced Material Applications Research

Isobornyl esters are integral to the development of high-performance coatings, particularly in UV/EB curable systems. foreverest.netguidechem.com As reactive diluents, they effectively reduce the viscosity of formulations, allowing for higher solids content and lower volatile organic compound (VOC) emissions. foreverest.netguidechem.com The bulky isobornyl group contributes to low polymerization shrinkage, which improves the integrity and adhesion of the cured film. eastomat.comforeverest.net

In the automotive and industrial sectors, coatings formulated with isobornyl esters exhibit exceptional weather resistance, high gloss, and chemical resistance. atamanchemicals.comchemicalbook.comforeverest.net The spatial hindrance provided by the bicyclic structure helps to protect the polymer backbone from degradation by UV radiation, moisture, and chemicals. foreverest.net This leads to coatings with excellent long-term durability and color stability. eastomat.com

Research has shown that the inclusion of IBOA in epoxy acrylate formulations significantly reduces internal stress and volume shrinkage, leading to improved adhesion, impact resistance, and scratch resistance. royal-chem.com These properties are critical for protective coatings on metal, plastic, and wood substrates. foreverest.net

In the field of advanced adhesives and sealants, isobornyl esters are valued for their ability to enhance bonding strength and durability. eastomat.comguidechem.com They are used in a variety of adhesive types, including pressure-sensitive adhesives (PSAs), structural adhesives, and UV-curable adhesives. eastomat.comresearchgate.net

In pressure-sensitive adhesives, the incorporation of monomers like IBOA can increase the glass transition temperature, which in turn improves the cohesive strength and shear resistance of the adhesive. google.commdpi.com A study on acrylic latex pressure-sensitive adhesives demonstrated that sustainable bio-based isobornyl methacrylate (IBOMA) could serve as an effective alternative to petroleum-based methyl methacrylate, influencing adhesive properties like loop tack, peel strength, and shear strength. researchgate.net

The excellent adhesion of isobornyl ester-based polymers to a wide range of substrates makes them suitable for demanding applications where strong and reliable bonds are required. ulprospector.com Their low shrinkage during curing ensures that the adhesive bond remains stress-free and maintains its integrity over time. foreverest.net

The following table highlights the performance benefits of isobornyl esters in advanced adhesive and sealant formulations.

Performance MetricContribution of Isobornyl EsterApplication Benefit
Bond Strength The rigid molecular structure contributes to high shear and peel resistance. eastomat.comCreates strong, durable bonds for structural applications.
Cohesion Increases the glass transition temperature (Tg) of the adhesive polymer. mdpi.comImproves the internal strength of pressure-sensitive adhesives.
Substrate Adhesion Enhances intermolecular forces for better bonding to diverse materials. ulprospector.comProvides versatile adhesion to metals, plastics, and composites. eastomat.comulprospector.com
Durability Imparts UV, moisture, and chemical resistance to the adhesive. eastomat.comforeverest.netEnsures long-term performance in harsh environments.

Polymers derived from isobornyl esters, such as poly(isobornyl methacrylate), are utilized in optical applications due to their excellent optical clarity, thermal stability, and resistance to UV radiation. ontosight.ai The inherent transparency and non-yellowing nature of these polymers make them suitable for manufacturing ophthalmic lenses, contact lenses, and other optical components. ontosight.ai

The refractive index of poly(isobornyl methacrylate) is approximately 1.500. scipoly.com This property, combined with its transparency, allows for its use in light-waveguide devices and other optical materials where precise light transmission is critical. researchgate.net

The low water absorption of these polymers, a result of the hydrophobic isobornyl group, helps to maintain the dimensional stability and optical properties of the material in varying humidity conditions. atamanchemicals.com This is particularly important for applications where consistent performance is required over a long period.

Isobornyl esters are investigated for use in the formulation of various biomedical materials due to their biocompatibility and desirable physical properties. ontosight.aiontosight.ai In dentistry, isobornyl methacrylate (IBOMA) is explored as a diluent co-monomer in dental resin composites. researchgate.netbohrium.com Its low viscosity and potential to reduce polymerization shrinkage are advantageous in creating durable and dimensionally stable dental restorations. foreverest.netresearchgate.net

Studies have shown that incorporating IBOMA in dental resin formulations can influence their physical and mechanical properties. researchgate.netbohrium.com For instance, the combination of IBOMA with other monomers like triethylene glycol dimethacrylate (TEGDMA) in a bisphenol glycidyl methacrylate (Bis-GMA) based resin has been found to yield good curing performance and high physical-mechanical properties, while also reducing volumetric shrinkage. researchgate.netscielo.br

Beyond dental applications, the biocompatible nature of isobornyl ester-based polymers makes them candidates for use in medical devices and drug delivery systems. ontosight.aiontosight.ai For example, they have been used in the development of transdermal patches for drug delivery, where they can improve the adhesion and tack of the patch to the skin. mdpi.com

Isobornyl esters can also function as additives to modify the properties of other plastics. foreverest.net When incorporated into plastic formulations, they can act as a plasticizer, improving flexibility and processing characteristics. foreverest.netforeverest.net

The addition of isobornyl (meth)acrylate can also enhance the thermal stability and oxidation resistance of plastics. foreverest.net The unique structure of the isobornyl group can impart improved weather resistance and durability to the final plastic product. foreverest.net These esters are particularly useful for producing decorative and protective coatings for various engineering plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polycarbonate (PC). foreverest.netforeverest.net

Intermediates in Fine Chemical Synthesis (e.g., Resin Additives)chemicalbook.com

Isobornyl esters are significant intermediates in the field of fine chemical synthesis, particularly in the development of specialized polymers and resin additives. Their unique bridged-ring structure provides a combination of hardness and flexibility to the resulting polymers. foreverest.net The most prominent examples in materials science are isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA), which serve as monomers and reactive diluents in the synthesis of high-performance resins. foreverest.netguidechem.com These esters act as a crucial link, transforming raw materials like camphene (B42988) into functional components for advanced materials used in coatings, inks, adhesives, and plastics. jingze-chem.commdpi.com

The synthesis of isobornyl esters often involves the acid-catalyzed reaction of camphene with a corresponding carboxylic acid. nih.govemerald.com Research has focused on optimizing these synthetic routes to maximize yield and selectivity, demonstrating their role as purpose-built chemical intermediates. For instance, the synthesis of long-chain fatty acid isobornyl esters, which can be used as plastic additives, has been systematically studied. nih.gov

One detailed study focused on the synthesis of isobornyl laurate from camphene and lauric acid using a titanium sulfate (B86663) catalyst. nih.gov The research identified optimal reaction conditions to maximize the yield of the ester, showcasing a clear pathway from basic feedstocks to a valuable intermediate. nih.gov

Table 1: Optimized Synthesis Conditions for Isobornyl Laurate nih.gov
ParameterOptimal ConditionResult
Molar Ratio (Lauric Acid : Camphene)2.5 : 1Content of Isobornyl Laurate in product: 74.49%
Mass Ratio (Titanium Sulfate : Camphene)0.25 : 1
Reaction Temperature80 °C
Reaction Time25 hours

Similarly, isobornyl acetate (B1210297), an important intermediate for fragrances and the synthesis of isoborneol (B83184), is prepared from camphene and acetic acid. emerald.com Studies have explored various composite catalysts to enhance reaction efficiency. The data below illustrates how different α-hydroxyl carboxylic acid composite catalysts affect the conversion of camphene and the yield of isobornyl acetate. emerald.com

Table 2: Research Findings on Isobornyl Acetate Synthesis Using Composite Catalysts emerald.com
Catalyst SystemCamphene Conversion Rate (%)Isobornyl Acetate GC Content (%)Isobornyl Acetate Selectivity (%)
Tartaric Acid–Boric Acid92.988.595.3
Mandelic Acid–Boric Acid91.286.795.1

Once synthesized, these isobornyl ester intermediates are incorporated into resin systems. They are widely used as reactive diluents in UV-curable formulations for coatings and 3D printing. foreverest.net In this role, they reduce the viscosity of the resin system, which improves processing and application, while also becoming part of the final cured polymer network. foreverest.netjingze-chem.com This incorporation enhances key properties of the final material, such as hardness, adhesion, gloss, and resistance to weathering and chemicals. foreverest.netguidechem.com

A study on UV-curable resins for stereolithography 3D printing demonstrated the role of isobornyl acrylate as a functional intermediate. A urethane (B1682113) acrylate oligomer was blended with different ratios of IBOA and another reactive diluent, hexanediol (B3050542) diacrylate (HDDA), to modify the final properties of the printed material. The inclusion of IBOA was shown to improve thermal stability and tensile strength.

Table 3: Example Formulations of a UV-Curable Resin Using Isobornyl Acrylate (IBOA) as an Intermediate Additive
Formulation CodeUrethane Acrylate Oligomer (Wt. %)Isobornyl Acrylate (IBOA) (Wt. %)Hexanediol Diacrylate (HDDA) (Wt. %)
SA-PUA (Virgin Resin)10000
SA-PUA-IBOA 1090100
SA-PUA-IBOA 3070300
SA-PUA-HDDA 1090010
SA-PUA-HDDA 3070030

Spectroscopic and Advanced Analytical Characterization of Isobornyl Esters

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a powerful tool for separating the components of a mixture, allowing for both qualitative identification and quantitative measurement. For isobornyl esters, gas and liquid chromatography are the most pertinent methods.

Gas chromatography (GC) is a robust and widely employed technique for the quantitative analysis of volatile and thermally stable compounds like isobornyl esters. It is particularly effective for monitoring the progress of synthesis reactions and determining the purity of the final product.

In the synthesis of isobornyl acetate (B1210297) from camphene (B42988) and acetic acid, GC is used to quantify the conversion of camphene and the yield of the desired ester. For instance, a study utilizing an α-hydroxyl carboxylic acid composite catalyst reported the use of GC to analyze the reaction products. nih.govnih.gov The main components identified and quantified were tricyclene, unreacted camphene, isoborneol (B83184), fenchyl acetate, and the primary product, isobornyl acetate. nih.gov Under optimal conditions, the GC content of isobornyl acetate reached 88.5%, which increased to 98% after purification by vacuum fractionation. nih.govnih.gov

Similarly, in the synthesis of long-chain fatty acid isobornyl esters (such as laurate, myristate, palmitate, and stearate) from camphene and C12-C18 fatty acids, GC was the primary method for quantitative analysis. mdpi.comnih.gov The purity of the synthesized esters was determined using the area-normalization method in the GC chromatograms. For example, purified isobornyl laurate, isobornyl myristate, and isobornyl palmitate showed GC purities of 95.02%, 97.81%, and 96.57%, respectively. mdpi.com The technique is also crucial for optimizing reaction conditions by systematically varying parameters like reactant molar ratios, catalyst concentration, temperature, and reaction time to maximize the yield of the target isobornyl ester. mdpi.com

The resolution of isobornyl esters and their isomers, such as bornyl esters, can also be achieved using GC, often in combination with mass spectrometry for definitive identification. elsevierpure.comresearchgate.net For example, the enantiomers of (+)- and (−)-isoborneol can be successfully separated from (+)- and (−)-borneol isomers after derivatization, allowing for the identification of "synthetic" and "semi-synthetic" borneols, which are precursors to some isobornyl esters. elsevierpure.com

Table 1: GC Analysis of Isobornyl Ester Synthesis

Isobornyl Ester Reactants Catalyst GC Purity of Product Reference
Isobornyl acetate Camphene, Acetic acid Tartaric acid–boric acid 88.5% (crude), 98% (purified) nih.gov
Isobornyl laurate Camphene, Lauric acid Titanium sulfate (B86663) 95.02% (purified) mdpi.com
Isobornyl myristate Camphene, Myristic acid Titanium sulfate 97.81% (purified) mdpi.com
Isobornyl palmitate Camphene, Palmitic acid Titanium sulfate 96.57% (purified) mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that is particularly well-suited for the analysis of less volatile or thermally sensitive compounds, such as acrylate (B77674) monomers and polymers. perkinelmer.comwaters.com While GC is often used for many isobornyl esters, HPLC is a valuable tool for the analysis of isobornyl acrylate.

The analysis of acrylate monomers, including isobornyl acrylate, is crucial for monitoring polymerization reactions and determining the residual monomer content in polymers. perkinelmer.comwaters.com HPLC methods have been developed for the separation and quantification of a wide range of acrylate monomers. perkinelmer.come3s-conferences.org For isobornyl acrylate specifically, a reverse-phase (RP) HPLC method has been described. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

HPLC can be used to determine the purity of isobornyl acrylate monomer and to quantify its presence in various samples. The technique's ability to separate polar and non-polar compounds in a single run simplifies the analysis of complex mixtures that may be present in polymer formulations. waters.com The detection is typically performed using a UV detector, as acrylates have a maximum ultraviolet absorption around 210 nm. e3s-conferences.org The method's sensitivity allows for the determination of low levels of residual monomers, which is important for quality control and safety assessment of products containing polyacrylates. waters.com

Structural Elucidation via Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of isobornyl esters. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the identity and elucidate the structural features of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including isobornyl esters. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

For isobornyl acetate, the ¹H NMR spectrum shows characteristic signals for the protons in the bicyclic isobornyl moiety and the acetyl group. mdpi.comresearchgate.netchemicalbook.com The proton attached to the carbon bearing the ester group (H-2) typically appears as a downfield signal. mdpi.com The methyl groups of the isobornyl skeleton give rise to distinct signals that can be assigned using two-dimensional NMR techniques. mdpi.comresearchgate.net Similarly, the ¹³C NMR spectrum provides chemical shift values for each carbon atom, allowing for the complete assignment of the carbon skeleton. mdpi.commdpi.com

The NMR spectra of long-chain fatty acid isobornyl esters have also been reported. mdpi.com For example, in the ¹H NMR spectrum of isobornyl stearate, the proton at the ester linkage (H-2) is observed as a doublet of doublets around 4.68 ppm. mdpi.com The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the ester at approximately 173.35 ppm and the carbon attached to the oxygen at around 80.67 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isobornyl Esters in CDCl₃

Compound Nucleus C-2 (CH-O) Carbonyl (C=O) Other Characteristic Signals Reference
Isobornyl acetate ¹H ~4.67 - 2.01 (acetyl CH₃) chemicalbook.com
¹³C ~80.5 ~170.5 21.3 (acetyl CH₃) mdpi.com
Isobornyl laurate ¹H 4.67 (dd) - 2.26 (t, α-CH₂ of laurate) mdpi.com
¹³C 80.56 173.14 34.72 (α-CH₂ of laurate) mdpi.com
Isobornyl myristate ¹H 4.67 (dd) - 2.26 (t, α-CH₂ of myristate) mdpi.com
¹³C 80.56 173.14 34.72 (α-CH₂ of myristate) mdpi.com
Isobornyl palmitate ¹H 4.68 (dd) - 2.32 (t, α-CH₂ of palmitate) mdpi.com
¹³C 80.69 173.39 34.83 (α-CH₂ of palmitate) mdpi.com
Isobornyl stearate ¹H 4.68 (dd) - 2.32 (t, α-CH₂ of stearate) mdpi.com
¹³C 80.67 173.35 34.82 (α-CH₂ of stearate) mdpi.com

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying the components of a mixture.

GC-MS is widely used in the analysis of isobornyl esters. mdpi.comresearchgate.netresearchgate.netnih.gov In the synthesis of long-chain fatty acid isobornyl esters, a GC-MS instrument equipped with a capillary column was used for product identification. mdpi.com The mass spectrum of an isobornyl ester will show a molecular ion peak corresponding to its molecular weight, although it may be weak in some cases.

The fragmentation pattern is often characteristic of the ester and the bicyclic isobornyl moiety. For isobornyl acetate, under electron impact (EI) ionization, the exo-isomer (isobornyl acetate) tends to show a less intense molecular ion peak (m/z 196) compared to the endo-isomer (bornyl acetate). researchgate.net The fragmentation of the isobornyl group leads to characteristic ions that aid in its identification.

GC-MS has also been employed to detect and quantify isobornyl acrylate in various materials, such as medical devices. nih.gov This highlights the technique's sensitivity and specificity for trace analysis.

Infrared (IR) spectroscopy and its more advanced version, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For isobornyl esters, the most characteristic absorption band in the IR spectrum is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1730-1750 cm⁻¹. Another key feature is the C-O stretching vibration of the ester linkage, which is usually observed in the 1150-1250 cm⁻¹ region.

In the case of isobornyl acrylate, in addition to the ester carbonyl and C-O stretching bands, the IR spectrum will also show characteristic absorptions for the acrylate double bond (C=C), typically around 1635 cm⁻¹, and the vinylic C-H stretching vibrations above 3000 cm⁻¹. researchgate.net FT-IR spectroscopy has been used to monitor the diffusion of liquid isobornyl acrylate into photopolymerized urethane (B1682113) acrylate films. nih.gov The technique is also valuable for analyzing the chemical composition of polymers containing isobornyl acrylate. researchgate.net

Table 3: Characteristic IR Absorption Bands for Isobornyl Esters

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Ester Carbonyl C=O stretch 1730 - 1750
Ester Linkage C-O stretch 1150 - 1250
Alkyl Groups C-H stretch 2850 - 2970
Acrylate (if present) C=C stretch ~1635
Acrylate (if present) =C-H stretch >3000

Thermomechanical and Rheological Characterization

The thermomechanical and rheological properties of polymers containing isobornyl esters are crucial for understanding their behavior in various applications. These characteristics are investigated using a suite of advanced analytical techniques that probe the material's response to thermal and mechanical stimuli.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). hu-berlin.de The Tg represents the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is detected as a change in the heat capacity of the material. hu-berlin.de

For polymers derived from isobornyl esters, the bulky, bicyclic structure of the isobornyl group significantly influences the Tg. atamanchemicals.com Poly(isobornyl methacrylate) (PIBMA), for instance, exhibits a high glass transition temperature. polymersource.ca DSC analysis performed on a sample of PIBMA, with a heating rate of 10°C/min, determined the Tg to be 181°C. polymersource.ca The modification of adhesives with isobornyl acrylate has been shown to increase the glass transition temperature of the resulting copolymer, which can improve its self-adhesive properties. researchgate.net

Copolymers incorporating isobornyl acrylate (IBOA) also show distinct thermal properties. Studies on copolymers of IBOA and n-butyl acrylate have demonstrated that the Tg can be tuned by altering the monomer feed ratio. researchgate.net DSC studies of these copolymer systems reveal single glass transition temperatures, which indicates the formation of random copolymers without phase separation. researchgate.netresearchgate.net For example, copolymerizing IBOA with isobutyl acrylate was found to lower the Tg from 46.3°C to 45.2°C. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Isobornyl Ester Polymers and Copolymers Measured by DSC

Polymer/Copolymer Mn (x 10³) PDI Tg (°C) Reference
Poly(isobornyl methacrylate) 72.0 3.5 181 polymersource.ca
Poly(IBOA-co-Isobutylacrylate) - - 45.2 researchgate.net
Poly(IBOA-co-2-EHA) - - 4 researchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as polymers containing isobornyl esters. tainstruments.com DMA measures the material's response (storage modulus and loss modulus) to an oscillatory force as a function of temperature, time, or frequency. tainstruments.comuc.edu The storage modulus (E' or G') represents the elastic behavior and stiffness of the material, while the loss modulus (E'' or G'') represents the viscous behavior, or the energy dissipated as heat. tainstruments.comuc.edu The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which provides information about the material's ability to dissipate energy. tainstruments.com

The thermomechanical properties of copolymers of isobornyl acrylate (IBA) and n-butyl acrylate (nBA) have been analyzed using DMA. researchgate.netresearchgate.net These analyses, along with DSC, are used to investigate the structure-property correlations in these materials. researchgate.net For biobased latex copolymers of isobornyl methacrylate (B99206) and plant-oil-based acrylic monomers, DMA has been used to measure the cross-linking density. nsf.gov In these systems, a higher cross-linking density leads to a significant increase in the material's modulus, while the elongation at break decreases due to more restricted macromolecular mobility. nsf.gov

Table 2: Mechanical Properties of Cured Biobased Copolymer Films from Tensile Testing

Copolymer Composition Young's Modulus (MPa) Elongation at Break (%)
High-Oleic Soybean Oil Monomer Copolymers Varies with cross-linking density Varies with cross-linking density
Camelina Oil Monomer Copolymers Varies with cross-linking density Varies with cross-linking density

Note: Specific values depend on the precise monomer ratios and curing conditions as described in the source literature. nsf.gov

Small-Angle X-ray Scattering (SAXS) for Morphological Studies

Small-Angle X-ray Scattering (SAXS) is a non-invasive analytical technique used to probe the structure of materials on a nanometer length scale (typically 1-100 nm). malvernpanalytical.comnsf.gov SAXS measures the intensity of X-rays scattered by a sample at very small angles, providing information about the shape, size, and arrangement of nanoscale features, such as domains in a copolymer or pores in a material. malvernpanalytical.comrsc.org

Photon Correlation Spectroscopy (PCS) for Relaxation Processes

Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a technique used to study the dynamics of particles or polymer chains in solution or in bulk. It measures the time-dependent fluctuations in the intensity of scattered light, which are related to the diffusion and relaxation processes of the molecules.

The relaxation processes of bulk poly(isobornyl methacrylate) (PIMA) and its random copolymer with poly(methyl methacrylate) (PMMA) have been investigated in the glass transition temperature region using PCS. researchgate.netresearchgate.net The experimental results from PCS, when analyzed consistently with data from other techniques like dielectric relaxation spectroscopy, can provide a detailed understanding of the dynamics of density fluctuations. researchgate.net For bulk PIMA, the time correlation function obtained from PCS analysis clearly shows two distinct relaxation processes in the glass transition region. researchgate.net

Dielectric Relaxation Spectroscopy (DS) for Molecular Dynamics

Dielectric Relaxation Spectroscopy (DS), also known as Dielectric Spectroscopy, is a powerful technique for studying the molecular dynamics of materials that respond to an applied electric field. novocontrol.de It measures the complex dielectric permittivity of a material over a wide range of frequencies, providing insights into various molecular motions and relaxation processes. novocontrol.denih.gov These processes are observed as peaks in the dielectric loss spectrum. nih.gov

For polymers containing isobornyl esters, DS is used to study the molecular dynamics associated with the glass transition and other relaxation phenomena. researchgate.netresearchgate.net The relaxation processes of bulk poly(isobornyl methacrylate) (PIMA) and its copolymer with poly(methyl methacrylate) have been studied using DS in the glass transition region. researchgate.netresearchgate.net This technique can detect intramolecular relaxation processes, which are due to the interconversion between different molecular conformers. nih.gov The analysis of dielectric spectra can help identify and characterize different relaxation processes, such as the α-relaxation associated with the segmental motion of the polymer backbone and secondary relaxations (β, γ) related to local motions of side groups. mdpi.comresearchgate.net

Surface and Morphological Analysis (e.g., Atomic Force Microscopy for coatings)

The surface properties and morphology of materials, particularly coatings, are critical to their performance. Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanometer scale. nih.gov It can be used to characterize the surface roughness, texture, and microstructure of polymer films and coatings. researchgate.netresearchgate.net

In the context of materials containing isobornyl esters, which are used in coatings, AFM can be employed to study the surface morphology of the cured films. chemicalbook.com For example, AFM has been used to examine the microstructure and morphology of spin-coated, amine-cured epoxy films, revealing details about the air-epoxy and epoxy-substrate interfaces. researchgate.net The technique can elucidate changes in surface morphology resulting from different processing conditions. researchgate.net The addition of modifiers to polymers containing isobornyl methacrylate, such as methacryl-heptaisobutyl POSS, can significantly decrease the surface energy, and AFM would be a suitable technique to visualize the resulting surface topography. conicet.gov.ar

Computational and Theoretical Studies of Isobornyl Esters

Quantum Mechanical Simulations of Reaction Pathways and Energetics

Quantum mechanical (QM) simulations are instrumental in elucidating the intricate details of chemical reactions, including the formation of isobornyl esters. These simulations can map out potential energy surfaces, identify transition states, and calculate the energetics of reaction pathways. While specific QM studies exclusively on the esterification step to form various isobornyl esters are not widely published, the principles can be applied to the key reaction steps, such as the acid-catalyzed rearrangement of camphene (B42988), which precedes esterification.

The formation of isobornyl esters from camphene involves the generation of a carbocation intermediate through a Wagner-Meerwein rearrangement. researchgate.netwikipedia.org QM methods, such as ab initio and Density Functional Theory (DFT), can model this complex transformation. For instance, simulations can calculate the energy barriers for the initial protonation of camphene, the subsequent skeletal rearrangement to the isobornyl cation, and the final nucleophilic attack by a carboxylic acid.

These computational studies provide critical data on:

Reaction Intermediates: The stability and structure of carbocations involved.

Transition States: The geometry and energy of the highest points along the reaction coordinate, which determine the reaction rate.

By understanding these fundamental aspects, reaction conditions can be theoretically screened and optimized to favor the formation of the desired isobornyl ester product.

Density Functional Theory (DFT) Studies on Molecular Rearrangements

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has been successfully applied to study the molecular rearrangements inherent in the synthesis of isobornyl compounds. nih.govacs.org The synthesis of isobornyl esters from camphene is a classic example involving the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement. wikipedia.org

A key DFT study investigated the rearrangement of camphene hydrochloride to isobornyl chloride, a process analogous to the formation of the isobornyl cation prior to esterification. nih.govacs.org The calculations elucidated the mechanistic possibilities and energetics of the rearrangement. The study tested multiple hypotheses for the reaction mechanism, ultimately supporting a pathway involving a non-classical, bridged carbocation intermediate. acs.org

Key findings from such DFT studies include:

Confirmation of Stereochemistry: DFT calculations can accurately predict spectroscopic data (e.g., NMR chemical shifts), which helps to confirm the spatial arrangement of atoms in the starting materials and products, such as camphene hydrochloride and isobornyl chloride. nih.gov

Energetics of Rearrangement: The theory provides the relative energies of intermediates and transition states, explaining why the rearrangement to the isobornyl structure is favored. For example, the addition of HCl to camphene is calculated to be exothermic, favoring the formation of camphene hydrochloride. acs.org

Reaction Pathway Elucidation: DFT can map the entire reaction coordinate, revealing the step-by-step process of bond breaking and formation during the rearrangement. This helps to explain the high selectivity of the reaction towards the exo-isomer (isobornyl) rather than the endo-isomer (bornyl). acs.org

These theoretical insights are crucial for understanding and controlling the synthesis of isobornyl esters, ensuring high yields and purity.

Thermodynamic Modeling of Esterification Reactions (e.g., UNIFAC Method)

Thermodynamic modeling is essential for process design and optimization, providing data on chemical equilibria and reaction feasibility. For the esterification reactions that produce isobornyl esters, which often involve non-ideal liquid mixtures, group contribution methods like the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method are particularly useful. The UNIFAC method estimates activity coefficients, which are necessary to correct for the non-ideality of the solution when calculating thermodynamic properties.

In a study on the synthesis of isobornyl propionate (B1217596) from camphene and propionic acid, the UNIFAC method was employed to calculate the activity coefficients of each component in the reaction mixture. This allowed for the determination of the equilibrium constants at various temperatures and subsequently, the calculation of key thermodynamic parameters.

Table 1: Thermodynamic Data for Isobornyl Propionate Synthesis

Parameter Value
Enthalpy Change (ΔH) -35.85 kJ/mol
Entropy Change (ΔS) -88.98 J/(mol·K)

Note: Data derived from studies on isobornyl propionate synthesis.

These data indicate that the esterification reaction is exothermic (negative ΔH) and results in a decrease in entropy (negative ΔS), which is typical for reactions where two molecules combine into one. The Gibbs free energy (ΔG), calculated from ΔH and ΔS, determines the spontaneity of the reaction at a given temperature. Such modeling helps in selecting optimal reaction temperatures to maximize the equilibrium conversion of reactants to isobornyl esters. google.com

Kinetic Modeling and Simulation of Reaction Processes

Kinetic modeling and simulation are vital for understanding reaction rates, optimizing reactor design, and improving the efficiency of isobornyl ester production. Several studies have focused on the kinetics of synthesizing various isobornyl esters, such as isobornyl acetate (B1210297), isobornyl laurate, and isobornyl acrylate (B77674). mdpi.comresearchgate.netacademax.com

These studies typically involve:

Experimental Data Collection: Measuring the concentration of reactants and products over time under various conditions (temperature, catalyst loading, molar ratios).

Model Development: Proposing a kinetic model that describes the reaction mechanism. For instance, the synthesis of isobornyl acrylate from camphene and acrylic acid was modeled as a second-order forward reaction and a first-order reverse reaction. academax.com The synthesis of isobornyl laurate was found to follow an apparent first-order reaction in its initial phase. mdpi.com

Parameter Estimation: Fitting the experimental data to the model to determine the reaction rate constants and activation energy.

The Arrhenius equation is commonly used to describe the temperature dependence of the rate constant: k = A * exp(-Ea / RT) where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

Table 2: Kinetic Parameters for Various Isobornyl Ester Syntheses

Isobornyl Ester Activation Energy (Ea) Pre-exponential Factor (A) Reaction Order
Isobornyl Laurate 31.01 kJ/mol - Apparent first-order (initial 9h)

Note: Data sourced from kinetic studies of the respective esters. mdpi.comacademax.com

These kinetic models provide a quantitative understanding of the reaction dynamics, enabling the simulation of the process to predict reactor performance and optimize operating conditions for industrial-scale production. researchgate.netacademax.com

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations are a powerful computational tool for predicting the macroscopic properties of polymers based on their atomic-level structure and interactions. For polymers derived from isobornyl esters, such as poly(isobornyl acrylate), MD simulations can provide insights into their mechanical, thermal, and dynamic properties.

These simulations model a representative volume of the polymer, containing numerous polymer chains, and track the movement of each atom over time according to the principles of classical mechanics. By analyzing the trajectories of the atoms, various material properties can be calculated.

MD simulations can be used to predict:

Mechanical Properties: Stress-strain behavior, Young's modulus, and bulk modulus, which describe the material's stiffness and resistance to deformation.

Thermal Properties: Glass transition temperature (Tg), which is a critical parameter for determining the service temperature range of the polymer.

Structural Properties: Chain conformation, packing density, and the formation of networks in crosslinked systems.

These predictions are invaluable for the rational design of new isobornyl-based polymers for specific applications, such as in coatings, adhesives, and microfluidics, by correlating molecular structure with desired material performance. researchgate.net

The dynamic mechanical properties of polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta, are crucial for understanding their viscoelastic behavior. These properties are often frequency- and temperature-dependent. The Williams-Landel-Ferry (WLF) equation and the Havriliak-Negami (HN) model are powerful tools used to analyze and predict this behavior. researchgate.netwikipedia.org

A study on photochemically crosslinked poly(isobornylacrylate-co-isobutylacrylate) demonstrated the application of these models. researchgate.net Dynamic mechanical analysis was performed to obtain experimental data, which was then modeled.

Time-Temperature Superposition (TTS) and the WLF Equation: The TTS principle allows data collected at different temperatures to be shifted to form a single master curve covering a wide range of frequencies. The WLF equation mathematically describes the shift factor required for this superposition, relating it to the glass transition temperature.

Havriliak-Negami (HN) Model: This empirical model is used to describe the shape of the relaxation peaks in the frequency domain. wikipedia.orgindico.global It is a generalization of the Debye, Cole-Cole, and Cole-Davidson models. wikipedia.org By fitting the experimental data to the HN equation, parameters that describe the broadness and asymmetry of the relaxation process can be obtained. researchgate.netscirp.org

In the study of poly(isobornylacrylate-co-isobutylacrylate), the Cole-Cole curve was fitted with the Havriliak-Negami model, yielding five parameters. These parameters were then used to accurately calculate the dynamic mechanical properties of the copolymer over an extensive frequency range, showing excellent agreement with experimental data. researchgate.net This approach provides a comprehensive understanding of the material's viscoelastic response, which is essential for applications where it will be subjected to varying mechanical loads and temperatures. researchgate.net

Environmental Fate and Degradation Mechanisms of Isobornyl Esters

Aquatic and Soil Environmental Behavior

In terrestrial and aquatic environments, the fate of isobornyl esters is influenced by a combination of biodegradation, volatilization, and adsorption processes.

Biodegradation is considered an important environmental fate process for isobornyl acetate (B1210297) in both soil and water. atamankimya.comatamanchemicals.comnih.gov In a standard OECD Biodegradability test, isoborneol (B83184) acetate was observed to biodegrade within 10 days. atamankimya.comatamanchemicals.comechemi.com Further evidence from a study involving the application of multiple fragrance materials to various soil types showed that isobornyl acetate dissipated within one week. charite.deatamankimya.com This rapid breakdown by microorganisms suggests a low potential for persistence in these environments.

Volatilization is an important pathway for the movement of isobornyl acetate from soil and water into the atmosphere. atamankimya.comnih.govechemi.com The potential for a chemical to volatilize from water is indicated by its Henry's Law constant, which for isobornyl acetate is estimated at 9.5 x 10⁻⁵ atm-m³/mole. atamanchemicals.comechemi.comcharite.de Based on this value, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 17 hours. echemi.comcharite.de For a model lake, the estimated half-life is longer, at 9.5 days. nih.govechemi.comcharite.de

The compound is also expected to volatilize from both moist and dry soil surfaces. atamankimya.comatamanchemicals.comnih.govechemi.com Its estimated vapor pressure of 0.11 mm Hg at 25°C indicates that it exists as a vapor under normal environmental conditions, facilitating its movement from dry soil into the air. atamankimya.comatamanchemicals.comnih.gov

Table 2: Volatilization Parameters for Isobornyl Acetate

ParameterValueReference
Henry's Law Constant9.5 x 10⁻⁵ atm-m³/mole (estimated) atamanchemicals.comechemi.comcharite.de
Vapor Pressure0.11 mm Hg at 25°C (estimated) atamankimya.comatamanchemicals.comnih.gov
Volatilization Half-Life (Model River)17 hours (estimated) echemi.comcharite.de
Volatilization Half-Life (Model Lake)9.5 days (estimated) nih.govechemi.comcharite.de

The tendency of a chemical to attach to soil or sediment particles is quantified by the soil organic carbon-water partitioning coefficient (Koc). The Koc for isobornyl acetate is estimated to be 420. nih.govechemi.comcharite.de According to standard classification schemes, this Koc value suggests that isobornyl acetate is expected to have moderate mobility in soil. nih.govechemi.comcharite.de In aquatic environments, this indicates that the compound is expected to adsorb to suspended solids and sediment. atamanchemicals.comechemi.com

Table 3: Soil and Sediment Adsorption of Isobornyl Acetate

ParameterValueMobility ClassificationReference
Soil Adsorption Coefficient (Koc)420 (estimated)Moderate nih.govechemi.comcharite.de

Pyrolytic Degradation Studies of Isobornyl Esters

The thermal decomposition of isobornyl esters has been a subject of scientific investigation to understand their stability and degradation pathways at elevated temperatures. Pyrolysis, the chemical decomposition of organic materials at high temperatures in the absence of oxygen, provides critical insights into the reaction mechanisms and the nature of the resulting degradation products. These studies are often conducted using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), which allows for the separation and identification of volatile products formed during thermal breakdown.

Mechanisms of Thermal Decomposition

The thermal decomposition of isobornyl esters proceeds through several distinct mechanisms, largely dependent on the specific structure of the ester and the pyrolysis conditions.

For simple esters like isobornyl acetate, the gas-phase elimination is a primary pathway. This reaction is understood to proceed through a cyclic transition state where the acetate group acts as an intramolecular base, abstracting a proton from the adjacent carbon. This concerted reaction leads to the formation of an alkene and acetic acid. The process for isobornyl acetate involves a Wagner-Meerwein rearrangement. gla.ac.uk Studies on 4-substituted isobornyl acetates have shown that the reaction is unimolecular, homogeneous, and follows a first-order rate law. researchgate.net The electronic effects of substituents suggest a mechanism where the cleavage of the C(2)-O bond is more advanced than the C(3)-H bond cleavage in the transition state. researchgate.net

In the case of polymeric isobornyl esters, such as poly(isobornyl acrylate) (PIBA) and poly(isobornyl methacrylate) (PIBMA), a different dominant mechanism is observed. The thermal degradation is predominantly initiated by a γ-hydrogen transfer from the isobornyl ring to the carbonyl group of the ester. metu.edu.trresearchgate.net This intramolecular hydrogen transfer leads to the cleavage of the ester side chain and the evolution of isobornylene, resulting in the formation of a poly(acrylic acid) or poly(methacrylic acid) backbone. metu.edu.trresearchgate.net For poly(isobornyl methacrylate), depolymerization giving the monomer is a major reaction pathway, while ester decomposition is a minor reaction. researchgate.net

Other mechanisms can also occur during the pyrolysis of isobornyl esters, including molecular isomerization, hydrolysis reactions (if water is present), and oxidative dehydrogenation (if air is present). jove.comdocumentsdelivered.com Intermolecular interactions can also lead to trans-esterification reactions, which have been observed in copolymers containing isobornyl acrylate (B77674) units. metu.edu.trresearchgate.net

Formation of Degradation Products

The products formed during the pyrolytic degradation of isobornyl esters are a direct consequence of the underlying decomposition mechanisms.

The pyrolysis of isobornyl acetate primarily yields bornylene as the major initial product. researchgate.net However, under the typical reaction conditions, bornylene can undergo further isomerization to form more stable bicyclic monoterpenes, namely camphene (B42988) and tricyclene. gla.ac.ukresearchgate.net Additionally, bornylene can undergo a retro-Diels-Alder reaction, fragmenting into trimethylcyclopentadiene and ethylene. researchgate.net

For polymeric systems like poly(isobornyl acrylate) and poly(isobornyl methacrylate), the main volatile product resulting from the γ-hydrogen transfer mechanism is isobornylene (which is isomeric with camphene). metu.edu.trresearchgate.net The degradation of the remaining polymer backbone can lead to the evolution of water through trans-esterification reactions and subsequent loss of carbon dioxide and carbon monoxide, forming cross-linked structures. metu.edu.trresearchgate.net Minor side-chain ester decomposition in poly(isobornyl methacrylate) results in a small yield of various volatile products. researchgate.net

The following table summarizes the degradation products identified in pyrolytic studies of different isobornyl esters.

Precursor CompoundMajor Degradation ProductsMinor Degradation Products
Isobornyl acetateBornylene, Camphene, Tricyclene researchgate.netTrimethylcyclopentadiene, Ethylene researchgate.net
Poly(isobornyl acrylate) (PIBA)Isobornylene, Poly(acrylic acid) metu.edu.trresearchgate.netWater, Carbon dioxide, Carbon monoxide metu.edu.tr
Poly(isobornyl methacrylate) (PIBMA)Monomer (Isobornyl methacrylate), Isobornylene researchgate.netresearchgate.netCarbon monoxide, Carbon dioxide, Methane, Ethylene, Isobutene, Methanol, Formaldehyde researchgate.net

Q & A

Q. What are the common synthetic routes for preparing isobornyl esters, and what analytical methods are used to confirm their structure?

Isobornyl esters (e.g., isobornyl acrylate, acetate) are typically synthesized via acid-catalyzed esterification of isoborneol with carboxylic acids or their derivatives. For example, isobornyl acetate is produced by reacting camphene with glacial acetic acid using Lewis acid catalysts like FeCl₃, achieving yields >88% under optimized conditions (25°C, 2 hours, 1:3 molar ratio of camphene:acetic acid) . Analytical confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural elucidation, including stereochemistry (e.g., exo/endo isomer differentiation) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and identify volatile byproducts .
  • Infrared Spectroscopy (IR) : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) .

Q. How can researchers ensure the purity of synthesized isobornyl esters, and what are the implications of impurities in experimental outcomes?

Purity is critical for reproducibility, especially in polymer chemistry and toxicology studies. Methods include:

  • Chromatographic Purification : Column chromatography or distillation to remove unreacted starting materials (e.g., isoborneol) .
  • Inhibitor Addition : Stabilizers like MEHQ (4-methoxy phenol) are added to prevent polymerization during storage . Impurities (e.g., residual monomers or isomers) can skew reactivity in UV-curing applications or induce false-positive sensitization results in toxicological assays .

Advanced Research Questions

Q. What strategies can be employed to optimize the catalytic conditions for synthesizing isobornyl esters with high yield and selectivity?

  • Catalyst Screening : Lewis acids (FeCl₃, Ti(SO₄)₂) outperform Brønsted acids in minimizing side reactions like camphene isomerization .
  • Solvent-Free Systems : Reduce environmental impact and simplify purification. For example, camphene-acetic acid reactions achieve 94% selectivity without solvents .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC to identify optimal termination points .

Q. How do stereoisomeric forms of isobornyl esters influence their chemical reactivity and application in polymer chemistry?

The exo-configuration (e.g., isobornyl acrylate) dominates due to steric hindrance during synthesis, but minor endo-isomers can form under non-ideal conditions. Stereochemistry affects:

  • Polymer Glass Transition Temperature (Tg) : Exo-isomers increase Tg in acrylate polymers due to bulky bicyclic structures .
  • Reactivity in Radical Polymerization : Exo-isomers exhibit slower propagation rates compared to linear acrylates .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of isobornyl esters?

  • Biodegradability Assays : Use OECD 301 tests to evaluate aerobic degradation; isobornyl acetate is classified as "readily biodegradable" .
  • Hydrolysis Studies : Base-catalyzed hydrolysis (pH >8) converts esters to alcohols (e.g., isobornyl acetate → isoborneol) .
  • Photolysis/Radical Degradation : Simulate atmospheric conditions to assess OH radical-mediated breakdown .

Q. How can conflicting data regarding the sensitization potential of isobornyl acrylate be systematically addressed in toxicological studies?

Discrepancies arise from impurity interference (e.g., MEHQ stabilizers) or undocumented isomers. Resolution strategies include:

  • Patch Test Standardization : Use purified (>90%) isobornyl acrylate at 0.01–0.1% concentrations in petrolatum to isolate sensitization effects .
  • Cross-Reactivity Screening : Test co-sensitization with structurally similar acrylates (e.g., phenoxyethyl acrylate) .
  • Analytical Purity Verification : GC-MS or HPLC to confirm absence of contaminants (e.g., residual acrylic acid) .

Methodological Notes

  • Data Contradiction Analysis : Compare experimental conditions (e.g., catalyst type, purity protocols) across studies to identify confounding variables .
  • Stereochemical Characterization : Use chiral columns in GC or HPLC to resolve exo/endo isomers .
  • Environmental Fate Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation and bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.